molecular formula C33H51N3O5 B12368932 Bile acid probe 1

Bile acid probe 1

Cat. No.: B12368932
M. Wt: 569.8 g/mol
InChI Key: KTDCHCPRJPHHTN-NXLVETOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bile acid probe 1 is a specialized chemical compound designed to interact with bile acids, which are crucial endogenous metabolites synthesized from cholesterol in the liver. Bile acids play a significant role in dietary lipid digestion and act as signaling molecules to regulate lipid and glucose metabolism as well as gut microbiota composition . This compound is used to study these interactions and to identify bile acid-interacting proteins in various biological systems.

Preparation Methods

The synthesis of bile acid probe 1 involves several steps, starting with the modification of bile acids to introduce photoreactive and clickable groups. These modifications allow the probe to interact with bile acids and facilitate their detection and analysis.

Chemical Reactions Analysis

Bile acid probe 1 undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified bile acid derivatives .

Scientific Research Applications

Bile acid probe 1 has a wide range of scientific research applications, including:

Mechanism of Action

Bile acid probe 1 exerts its effects by interacting with bile acids and their receptors, such as farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor (TGR5). These interactions regulate various physiological processes, including lipid and glucose metabolism, inflammation, and gut microbiota composition. The molecular targets and pathways involved include the activation of nuclear receptors and signaling pathways that modulate gene expression and cellular functions .

Comparison with Similar Compounds

Bile acid probe 1 is unique in its ability to interact specifically with bile acids and their receptors. Similar compounds include other bile acid-based probes and derivatives, such as:

These compounds share some similarities with this compound in terms of their chemical structure and interactions with bile acids but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C33H51N3O5

Molecular Weight

569.8 g/mol

IUPAC Name

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C33H51N3O5/c1-6-7-14-33(35-36-33)16-13-28(39)34-22-12-15-31(3)21(17-22)18-26(37)30-24-10-9-23(20(2)8-11-29(40)41-5)32(24,4)27(38)19-25(30)31/h1,20-27,30,37-38H,7-19H2,2-5H3,(H,34,39)/t20-,21+,22-,23-,24+,25+,26-,27+,30+,31+,32-/m1/s1

InChI Key

KTDCHCPRJPHHTN-NXLVETOFSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)NC(=O)CCC5(N=N5)CCC#C)C)O)O)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)NC(=O)CCC5(N=N5)CCC#C)C)O)O)C

Origin of Product

United States

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